2-(1H-1,3-benzodiazol-1-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-(4-quinolin-8-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c28-22(15-27-16-25-19-7-1-2-8-20(19)27)26-13-10-18(11-14-26)29-21-9-3-5-17-6-4-12-24-23(17)21/h1-9,12,16,18H,10-11,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHALWTXGNUCVRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CN4C=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationship (SAR).
Chemical Structure
The compound is characterized by a complex structure featuring a benzodiazole moiety linked to a quinoline derivative through a piperidine ring. This structural diversity is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of benzodiazole and quinoline exhibit significant anticancer properties. For instance, a study assessing similar compounds demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and K562 (leukemia) cells. The compound's IC50 values were found to be comparable to established anticancer agents such as Paclitaxel, indicating promising efficacy.
| Cell Line | IC50 (µM) | Standard (Paclitaxel) IC50 (µM) |
|---|---|---|
| A549 | 1.539 | 0.3 |
| K562 | 1.732 | 0.3 |
These findings suggest that the compound may inhibit cancer cell proliferation effectively, warranting further investigation into its use as an anticancer therapeutic agent .
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Molecular docking studies have shown that it interacts with the epidermal growth factor receptor (EGFR), a critical target in many cancers. The docking results indicated a favorable binding affinity, suggesting that the compound could act as an EGFR inhibitor.
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific functional groups in enhancing biological activity. Modifications at various positions on the benzodiazole and quinoline rings have been systematically studied to optimize potency and selectivity:
- Benzodiazole moiety : Substituents at the 1-position influence electron density and steric hindrance, affecting binding affinity.
- Quinoline ring : The presence of electron-withdrawing groups enhances interaction with target proteins.
Case Studies
Several case studies have reported on the synthesis and evaluation of similar compounds. For example:
- Synthesis of Quinoline Derivatives : A study synthesized several quinoline derivatives and evaluated their anticancer activity using MTT assays. Compounds with similar structural features to our target compound showed significant cytotoxicity against multiple cancer cell lines .
- In Vivo Studies : Animal model studies have indicated that compounds with similar structures can reduce tumor growth significantly when administered at specific dosages, supporting their potential as therapeutic agents .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds, their substituents, and reported biological activities:
Key Structural and Functional Differences
Core Scaffold Variations: The target compound’s quinolin-8-yloxy substituent distinguishes it from analogs with pyridyl (e.g., 6n ) or thiazole-isoxazole groups (e.g., fungicidal derivatives ). Benzodiazole vs.
Biological Activity Trends: Anthelmintic Activity: Compounds with pyridyl-thiazole and benzoic acid substituents (e.g., 6n ) exhibit anthelmintic effects, likely due to interactions with metabolic enzymes. Fungicidal Activity: Thiazole-isoxazole derivatives () highlight the role of sulfur-containing heterocycles in antifungal applications.
Synthetic Approaches: Multi-component condensations (e.g., triethylorthoformate-mediated reactions in ) are common for ethanone-linked piperidine derivatives. The target compound’s synthesis may involve similar strategies, such as coupling benzodiazole with a pre-functionalized piperidine-quinoline intermediate.
Structure-Activity Relationship (SAR) Insights
- Piperidine Substitution: The position and nature of piperidine substituents (e.g., quinolin-8-yloxy vs. thiophenyl-pyridazine ) critically influence target engagement. Bulky aromatic groups may enhance lipophilicity and membrane permeability.
- Benzodiazole Modifications : Fluorination (e.g., ) or methylation of the benzodiazole ring could optimize metabolic stability or binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
